3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one
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Overview
Description
“3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” is a complex organic compound characterized by multiple functional groups, including hydroxyl, enyl, and butanoyl groups. Compounds with such intricate structures often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” typically involves multi-step organic reactions. Key steps may include:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Addition of enyl and butanoyl groups: These can be introduced through alkylation and acylation reactions using reagents like alkyl halides and acyl chlorides.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the enyl groups to alkanes or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopentene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, compounds with hydroxyl and enyl groups often exhibit bioactivity, making them potential candidates for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be investigated for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” would depend on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-2-(3-methylbutanoyl)cyclopent-2-en-1-one: Lacks the enyl groups.
4-(1-Hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one: Lacks the hydroxyl groups.
5-(3-Methylbut-2-enyl)cyclopent-2-en-1-one: Lacks both hydroxyl and butanoyl groups.
Uniqueness
The uniqueness of “3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)cyclopent-2-en-1-one” lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
16827-07-9 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI Key |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
24149-26-6 | |
Origin of Product |
United States |
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